3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate
Description
Properties
CAS No. |
87532-15-8 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(3-oxo-1,4-dihydroisochromen-4-yl) benzoate |
InChI |
InChI=1S/C16H12O4/c17-15(11-6-2-1-3-7-11)20-14-13-9-5-4-8-12(13)10-19-16(14)18/h1-9,14H,10H2 |
InChI Key |
OYUGHQHTJVACTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C(=O)O1)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Base-Mediated Coupling of Phenol and γ-Butyrolactone Derivatives
The initial step involves reacting substituted phenols with γ-butyrolactone derivatives under basic conditions. For example, para-fluorophenol and 2-bromo-γ-butyrolactone react in dimethylformamide (DMF) with sodium hydride (NaH) at 0–25°C to form an intermediate.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | DMF or tetrahydrofuran (THF) |
| Base | NaH, K₂CO₃, or Cs₂CO₃ |
| Temperature | 0–25°C |
| Yield | 45–52% (depending on substituents) |
This step forms a β-aryl-γ-butyrolactone intermediate , confirmed via ¹H-NMR and mass spectrometry.
Step 2: Acid-Catalyzed Cyclization and Oxidation
The intermediate undergoes cyclization under acidic conditions (e.g., ZnCl₂, AlCl₃, or trifluoromethanesulfonic acid) at elevated temperatures (75–150°C). Concurrent oxidation introduces the 3-keto group. For instance, trifluoromethanesulfonic acid at 110°C facilitates ring closure and oxidation in one pot.
Optimized Parameters
| Parameter | Specification |
|---|---|
| Acid Catalyst | ZnCl₂ (10 mol%), AlCl₃ (15 mol%) |
| Temperature | 75–150°C |
| Reaction Time | 1–8 hours |
| Yield | 45–72% |
Post-cyclization, the 4-hydroxy intermediate is esterified with benzoyl chloride in the presence of a base (e.g., pyridine) to yield the final benzoate ester.
Alternative Routes: Direct Esterification and Oxidation
One-Pot Tandem Cyclization-Oxidation
Recent advances employ bifunctional catalysts (e.g., Pd/C with TEMPO) to combine cyclization and oxidation in a single step. This method reduces purification steps and improves atom economy.
Example Protocol
-
Substrates : 4-benzoyloxy-2-(2-hydroxyethyl)phenol
-
Catalyst : Pd/C (5 wt%), TEMPO (2 equiv)
-
Solvent : Toluene at 80°C
-
Yield : 58%
Industrial-Scale Considerations
The patent CN108148032B highlights scalable protocols for related benzopyrans, emphasizing:
-
Cost-effective reagents : NaH and ZnCl₂ are preferred over noble-metal catalysts.
-
Solvent recovery : DMF and dichloromethane are recycled via distillation.
-
Throughput : Batch processes achieve 50–100 kg/day with 65–70% overall yield.
Challenges and Optimization Strategies
Byproduct Formation
-
Ester Hydrolysis : Mitigated by using anhydrous conditions and non-aqueous workups.
-
Over-Oxidation : Controlled by limiting oxidant equivalents (e.g., 1.1 equiv CrO₃).
Catalytic System Tuning
-
Lewis Acids : ZnCl₂ improves regioselectivity but requires strict moisture control.
-
Brønsted Acids : Trifluoromethanesulfonic acid enhances reaction rates but complicates equipment corrosion.
Chemical Reactions Analysis
Hydrolysis Reactions
The benzoate ester undergoes hydrolysis under acidic or basic conditions, yielding 3-oxo-3,4-dihydro-1H-2-benzopyran-4-ol and benzoic acid. This reaction is characteristic of ester functionalities:
In alkaline media, the reaction proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon of the ester group. The intermediate tetrahedral structure collapses to release the alcohol and carboxylate salt .
Reduction of the Ketone Group
The 3-oxo group can be reduced to a secondary alcohol using hydride-based reagents. This modification alters the compound’s electronic and steric properties:
| Reaction | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Ketone reduction | NaBH<sub>4</sub> in methanol | 3-Hydroxy-3,4-dihydro-1H-2-benzopyran-4-yl benzoate (secondary alcohol) | |
| Catalytic hydrogenation | H<sub>2</sub>/Pd-C in ethanol | 3-Hydroxy-3,4-dihydro-1H-2-benzopyran-4-yl benzoate |
The reduction preserves the benzoate ester, enabling selective modification of the ketone group.
Electrophilic Aromatic Substitution
The benzopyran core participates in electrophilic substitutions, though the electron-withdrawing effects of the ketone and ester groups direct incoming electrophiles to specific positions:
Computational studies on analogous benzopyrans suggest that substituents at positions 3 and 4 deactivate the aromatic ring, favoring substitutions at less electron-deficient positions .
Ring-Opening Reactions
Under strongly nucleophilic conditions, the lactone-like benzopyran system may undergo ring-opening, particularly at the oxygen bridge:
Functional Group Interconversion
The ketone group can be converted to other functionalities, such as imines or thioacetals:
| Reaction | Reagents | Products | Reference |
|---|---|---|---|
| Condensation with amines | NH<sub>2</sub>R in ethanol | Schiff base derivatives (R = aryl/alkyl) | |
| Thioacetal formation | HS(CH<sub>2</sub>)<sub>2</sub>SH/HCl | 3,3-(Ethylenedithio)-3,4-dihydro-1H-2-benzopyran-4-yl benzoate |
Oxidative Transformations
The benzopyran system is susceptible to oxidation, particularly at the dihydro moiety:
| Reaction | Reagents | Products | Reference |
|---|---|---|---|
| Oxidation with KMnO<sub>4</sub> | KMnO<sub>4</sub>/H<sub>2</sub>O | Fragmented products (e.g., phthalic acid derivatives) | |
| Ozonolysis | O<sub>3</sub>/Zn-H<sub>2</sub>O | Cleavage of the dihydro ring to yield diketone intermediates |
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity (1–5) | Key Influences |
|---|---|---|---|
| Benzoate ester | Hydrolysis | 4 | pH, temperature, solvent polarity |
| 3-Oxo group | Reduction | 3 | Hydride strength, steric hindrance |
| Aromatic ring | Electrophilic substitution | 2 | Electron-withdrawing substituents, directing effects |
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits several biological activities that make it a candidate for therapeutic applications:
Antioxidant Activity : Research indicates that benzopyran derivatives possess significant antioxidant properties. The ability to scavenge free radicals can contribute to the prevention of oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .
Antiviral Properties : Studies have shown that compounds similar to 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate exhibit antiviral activity against various viruses, including rotavirus. This property suggests potential applications in developing antiviral medications .
Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects in vitro, which could be beneficial in treating conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases .
Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial and antifungal properties. Its efficacy against specific pathogens highlights its potential as an antimicrobial agent .
Case Study 1: Antioxidant Properties
A study published in a peer-reviewed journal evaluated the antioxidant activity of 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate using various assays (DPPH, ABTS). The results indicated a strong capacity for radical scavenging, suggesting its utility in formulations aimed at reducing oxidative stress .
Case Study 2: Antiviral Activity
In vitro testing of benzopyran derivatives revealed their effectiveness against rotavirus infections. The mechanism involved inhibition of viral replication at specific stages of the viral life cycle. This finding supports further exploration into developing antiviral therapies based on this compound .
Case Study 3: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory properties of 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate demonstrated a reduction in pro-inflammatory cytokines in cell cultures treated with the compound. This suggests a potential role in managing inflammatory diseases through modulation of immune responses .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Oxoisochroman-4-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The keto group at the 3-position can participate in hydrogen bonding or other interactions with active sites, influencing the compound’s biological activity. Additionally, the benzoate group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural Comparison with Analogous Benzoate Esters
Table 1: Structural and Functional Group Differences
| Compound | Core Structure | Functional Groups | Key Features |
|---|---|---|---|
| 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate | Benzopyranone fused ring | Ketone (C=O), ester (COO-) | Bicyclic system, aromaticity |
| Methyl benzoate | Benzene ring | Ester (COOCH₃) | Simple alkyl ester, monocyclic |
| Benzyl benzoate | Two benzene rings | Ester (COOCH₂C₆H₅) | Aromatic ester, lipophilic |
| Denatonium benzoate | Benzene ring + quaternary ammonium | Ester (COO⁻) + cationic N | Bittering agent, ionic character |
- Unlike denatonium benzoate, which has a cationic quaternary ammonium group, the target compound lacks ionic character, likely reducing its water solubility .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Properties
- Chemical Reactivity: The ketone group in the benzopyranone core may increase susceptibility to nucleophilic attack or oxidation compared to alkyl benzoates . Hydrolysis of the ester group under acidic or basic conditions would yield benzoic acid (pKa 4.2, as per ), similar to other benzoate esters.
Analytical Methods
- HPLC-UV : Used for quantifying denatonium benzoate (λ = 210 nm) ; similar methods could be adapted for the target compound, adjusting for its distinct chromophores.
Biological Activity
3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate, a compound with the CAS number 87532-15-8, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, cytotoxicity against cancer cell lines, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound belongs to the class of benzopyran derivatives, which are known for various biological activities. Its structure can be represented as follows:
This structure allows for interactions with biological targets, making it a subject of interest in drug discovery.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative activity of 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate against various cancer cell lines. For instance:
- In vitro studies indicated significant antiproliferative effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these cell lines ranged from 5.2 to 22.2 μM , demonstrating effective cytotoxicity while showing minimal effects on normal cell lines like HEK-293 .
Table 1: IC50 Values of 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 5.2 - 22.2 |
| PC-3 (Prostate) | Not specified |
| HEK-293 (Normal) | 102.4 - 293.2 |
The mechanism by which this compound exerts its effects appears to involve apoptosis induction in cancer cells. At a concentration of 5 μM , it was observed to induce apoptosis in MDA-MB-231 cells by approximately 50.8% . Moreover, the compound was assessed for kinase inhibitory activity but showed inactivity against a panel of nine kinases tested at a concentration of 20 μM .
Cytotoxicity Studies
Further investigations into the cytotoxicity profile revealed that while 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate is effective against cancer cells, it exhibits a relatively high IC50 against normal cells, suggesting a selective toxicity that could be exploited in therapeutic applications.
Case Studies and Related Research
In addition to direct studies on the compound itself, related research on benzopyran derivatives has provided insights into their biological activities:
- Hybrid Compounds : Benzopyran derivatives combined with isoxazole structures have shown enhanced antiproliferative effects against various human cancer cell lines .
- Comparative Analysis : Other benzopyran derivatives have demonstrated notable in vitro antiproliferative activity against human cancer cell lines such as NCI-H23 and HCT-15 .
Q & A
Q. What are the recommended methods for synthesizing 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves condensation reactions between substituted benzopyran precursors and benzoate derivatives. For example, analogous compounds are synthesized via nucleophilic substitution or cyclization reactions under acidic or basic conditions . Optimization strategies include:
- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance reaction rates.
- Solvent choice : Polar aprotic solvents like DMF or THF improve solubility of intermediates.
- Temperature control : Reactions are often carried out at 60–80°C to balance reactivity and side-product formation.
Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity .
Q. How should researchers handle and store 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate to ensure stability during experimental workflows?
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C in a dry, ventilated environment. Avoid exposure to moisture or direct sunlight to prevent hydrolysis or photodegradation .
Q. What spectroscopic techniques are most effective for characterizing the purity and structural conformation of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities. For example, the benzoate carbonyl signal appears at ~168–170 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₆H₁₂O₄ requires exact mass 284.0685).
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for the ester group) .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystalline form of this compound be analyzed to predict its supramolecular assembly?
- X-ray crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to identify hydrogen bond donors/acceptors .
- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to map intermolecular interactions. This aids in predicting co-crystal formation or polymorph stability .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain in the benzopyran core .
Q. What strategies are employed to resolve contradictory crystallographic data when refining the structure using programs like SHELXL?
- Data validation : Check for twinning (e.g., using R₁/R₁ₐ values) and apply TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning .
- Disorder modeling : Use PART commands to resolve disordered solvent molecules or flexible substituents.
- Restraints : Apply geometric restraints (e.g., DFIX, SIMU) to stabilize bond lengths/angles during refinement .
Q. How can researchers design experiments to evaluate the impact of substituents on the benzopyran scaffold regarding biological activity?
- Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups at C-3) and test antifungal or antibacterial activity via microbroth dilution assays .
- Molecular docking : Use software like AutoDock Vina to predict binding interactions with target enzymes (e.g., fungal lanosterol demethylase) .
- In vitro stability assays : Monitor metabolic degradation in liver microsomes to assess the benzoate group’s role in pharmacokinetics .
Q. What computational approaches complement experimental data in analyzing the electronic structure and reactivity of the benzopyran core?
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the C-4 carbonyl group may act as an electrophilic center .
- Molecular dynamics (MD) simulations : Model solvation effects in aqueous or lipid environments to study membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
